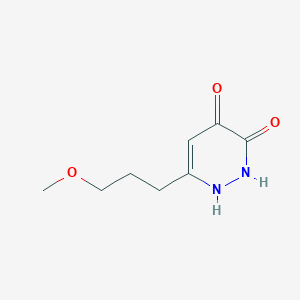![molecular formula C30H46BF B13887075 Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane CAS No. 118513-79-4](/img/structure/B13887075.png)
Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorobis(2,4,6-triisopropylphenyl)borane is an organoboron compound with the chemical formula C30H46BF. This compound is known for its unique structure, where a boron atom is bonded to a fluorine atom and two 2,4,6-triisopropylphenyl groups. It is a white to light yellow crystalline solid that is soluble in organic solvents like acetone and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorobis(2,4,6-triisopropylphenyl)borane can be synthesized through a reaction involving boron trihalides and triisopropylphenyl derivatives. One common method involves the reaction of boron trifluoride with 2,4,6-triisopropylphenyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of fluorobis(2,4,6-triisopropylphenyl)borane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols or amines are used under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Alkoxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-triisopropylphenyl)borane: Similar in structure but lacks the fluorine atom.
Fluorobis(2,4,6-trimethylphenyl)borane: Similar but with methyl groups instead of isopropyl groups.
Uniqueness
Fluorobis(2,4,6-triisopropylphenyl)borane is unique due to its bulky isopropyl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful in reactions requiring high selectivity and stability .
Eigenschaften
CAS-Nummer |
118513-79-4 |
|---|---|
Molekularformel |
C30H46BF |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI-Schlüssel |
JEIYBMXNOPIIOP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


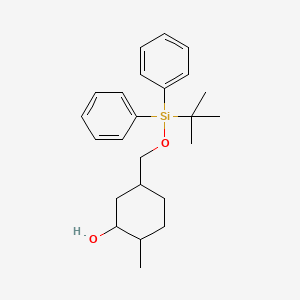
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
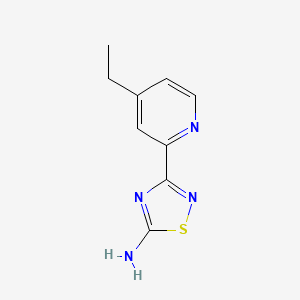
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
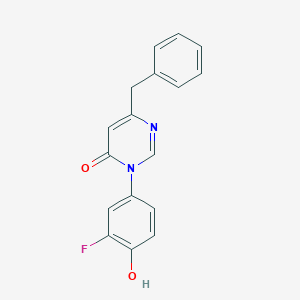

![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
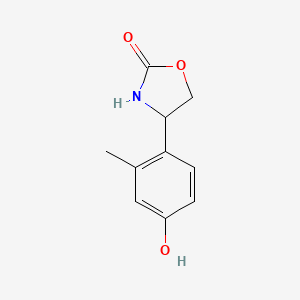

![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
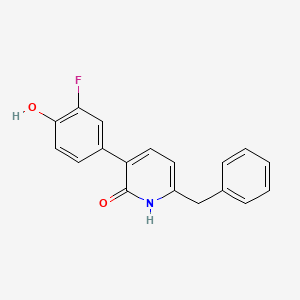
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
